molecular formula C12H7ClF4N2O3 B8300477 1-methyl-6-trifluoromethyl-3-(4-chloro-2-fluoro-5-hydroxyphenyl)-2,4(1H,3H)-pyrimidinedione

1-methyl-6-trifluoromethyl-3-(4-chloro-2-fluoro-5-hydroxyphenyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B8300477
M. Wt: 338.64 g/mol
InChI Key: MCGXGTQNPFLTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04859229

Procedure details

0 23 g of 2-chloro-5-[3,6-dihydro-2,6-dioxo -3-methyl-4-trifluoromethyl-1(2H)-pyrimidinyl]-4-fluorobenzenediazonium tetrafluoroborate is added to a solution of 75 g of cupric nitrate trihydrate in 50 ml of water. 67 mg of cuprous oxide are added thereto and the reaction mixture is stirred at room temperature for 10 minutes. The mixture is subsequently filtered, the filtrate is extracted with 50 ml of ethyl acetate and the organic phase is washed and evaporated under reduced pressure. The resulting crude product is crystallized from diethyl ether/n-hexane. There is obtained 3-(4-chloro-2-fluoro-5-hydroxyphenyl)-1-methyl-6 -trifluoromethyl-2,4(1H,3H)-pyrimidinedione.
[Compound]
Name
Quantity
23 g
Type
reactant
Reaction Step One
Name
2-chloro-5-[3,6-dihydro-2,6-dioxo -3-methyl-4-trifluoromethyl-1(2H)-pyrimidinyl]-4-fluorobenzenediazonium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cupric nitrate trihydrate
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
67 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[Cl:6][C:7]1[CH:12]=[C:11]([F:13])[C:10]([N:14]2[C:19](=[O:20])[CH:18]=[C:17]([C:21]([F:24])([F:23])[F:22])[N:16]([CH3:25])[C:15]2=[O:26])=[CH:9][C:8]=1[N+]#N.[OH2:29]>>[Cl:6][C:7]1[C:8]([OH:29])=[CH:9][C:10]([N:14]2[C:19](=[O:20])[CH:18]=[C:17]([C:21]([F:24])([F:23])[F:22])[N:16]([CH3:25])[C:15]2=[O:26])=[C:11]([F:13])[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
Name
2-chloro-5-[3,6-dihydro-2,6-dioxo -3-methyl-4-trifluoromethyl-1(2H)-pyrimidinyl]-4-fluorobenzenediazonium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.ClC1=C(C=C(C(=C1)F)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)[N+]#N
Name
cupric nitrate trihydrate
Quantity
75 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Two
Name
cuprous oxide
Quantity
67 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is subsequently filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with 50 ml of ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product is crystallized from diethyl ether/n-hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1O)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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